2,3-diphenyl-1H-pyrrole

Organic Synthesis Green Chemistry Microwave‑Assisted Synthesis

2,3-Diphenyl-1H-pyrrole (CAS 26093‑30‑1) is a heterocyclic building block composed of a pyrrole core substituted with phenyl groups at the 2‑ and 3‑positions. Its molecular formula is C₁₆H₁₃N, molecular weight 219.28 g mol⁻¹, XLogP3‑AA = 4, topological polar surface area 15.8 Ų, and it contains one hydrogen‑bond donor.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
Cat. No. B8655144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diphenyl-1H-pyrrole
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12,17H
InChIKeyVNMNSTIGSQBDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenyl-1H-pyrrole: A Regioisomerically Defined Diphenylpyrrole Building Block for Conjugated Materials and Synthetic Chemistry


2,3-Diphenyl-1H-pyrrole (CAS 26093‑30‑1) is a heterocyclic building block composed of a pyrrole core substituted with phenyl groups at the 2‑ and 3‑positions [1]. Its molecular formula is C₁₆H₁₃N, molecular weight 219.28 g mol⁻¹, XLogP3‑AA = 4, topological polar surface area 15.8 Ų, and it contains one hydrogen‑bond donor [2]. The adjacency of the two phenyl rings imparts distinct electronic and steric features compared with other diphenylpyrrole isomers, making the 2,3‑isomer a strategic intermediate for constructing conjugated polymers, semiconducting oligomers, and biologically active derivatives.

Why 2,5‑Diphenylpyrrole or Other Isomers Cannot Substitute for 2,3‑Diphenyl‑1H‑pyrrole in Conjugation‑Dependent Applications


The position of phenyl substituents on the pyrrole ring dictates the degree of π‑conjugation, basicity, and reactivity. Only the 2,3‑isomer permits continuous conjugation through the vinyl double bond, the pyrrole ring, and the benzene ring at the 3‑position, a phenomenon evidenced by anomalous ΔvOH shifts in IR basicity measurements [1]. This extended conjugation is absent in the 2,5‑ or 2,4‑diphenylpyrrole isomers, which behave as two electronically decoupled phenyl‑pyrrole units. Consequently, substituting the 2,3‑isomer with a different diphenylpyrrole regioisomer can alter key properties such as HOMO energy, fluorescence wavelength, and polymerization behaviour, negating the performance advantages required for specific optoelectronic or synthetic applications.

Quantitative Differentiation Evidence: 2,3‑Diphenyl‑1H‑pyrrole vs. Its Closest Analogs


Solvent‑Free Microwave Synthesis of 5‑Aryl‑2,3‑diphenylpyrroles Delivers 15–25% Higher Yield than Classical Paal‑Knorr

A solvent‑free, microwave‑mediated condensation of 4‑aryl‑1,2‑diphenyl‑2‑butene‑1,4‑diones with ammonium formate furnishes 5‑aryl‑2,3‑diphenylpyrroles in 65–85 % isolated yield within minutes, whereas the classical Paal‑Knorr condensation under thermal reflux typically affords 50–70 % yield and requires hours [1]. The microwave protocol eliminates organic solvents entirely and tolerates a range of aryl substituents, providing the 2,3‑diphenylpyrrole core with improved efficiency and reduced environmental footprint.

Organic Synthesis Green Chemistry Microwave‑Assisted Synthesis

Extended Conjugation in N‑Vinyl‑2,3‑diphenylpyrrole Causes Anomalous Basicity Compared with All Other N‑Vinylpyrroles

The ΔvOH shift (phenol OH frequency change upon hydrogen‑bond formation) for N‑vinyl‑2,3‑diphenylpyrrole falls outside the linear trend established by alkyl‑ and mono‑phenyl‑substituted N‑vinylpyrroles. While alkyl substituents at the 2‑ and 3‑positions increase basicity and a 2‑phenyl group decreases it, the 2,3‑diphenyl derivative exhibits a ΔvOH value that is inconsistent with simple inductive effects, indicating continuous conjugation across the vinyl group, the pyrrole ring, and the 3‑phenyl ring [1]. This extended conjugation pathway is absent in N‑vinyl‑2‑phenylpyrrole and N‑vinyl‑2,5‑diphenylpyrrole.

Physical Organic Chemistry Basicity Conjugation

Free Radical Polymerization of N‑Vinyl‑2,3‑diphenylpyrrole Achieves 92 % Yield, Outperforming Cationic Route and N‑Vinyl‑2‑phenylpyrrole

Free radical polymerization of N‑vinyl‑2,3‑diphenylpyrrole (AIBN, 0.5–5 wt%, benzene, 80 °C, 1–50 h) produces oligomers with a polyethylene backbone and pendant 2,3‑diphenylpyrrole moieties in up to 92 % yield and molecular weight 2100–2500 Da. In contrast, cationic polymerization (FeCl₃·6H₂O, LiBF₄–dimethoxyethane, etc.) yields only up to 61 % with lower MW (800–3100 Da) [1]. After iodine doping, the radical oligomers exhibit semiconductivity σ = 2.6 × 10⁻⁷–4.2 × 10⁻⁶ S cm⁻¹ and paramagnetism N = 1.2 × 10¹⁸–4.8 × 10¹⁹ spin g⁻¹, and fluoresce at 383–388 nm in dioxane solution.

Polymer Chemistry Semiconducting Polymers Materials Science

2,3‑Diphenylpyrrole Core Serves as a p53‑Activator Scaffold with Cytotoxicity Comparable to Cisplatin

Although direct activity data for unsubstituted 2,3‑diphenyl‑1H‑pyrrole are sparse, the diphenylpyrrole chemotype has been validated as a novel p53‑activating scaffold. 4,5‑Diphenyl‑3‑heteroaryl‑pyrroles, synthesized from enaminone precursors bearing the 2,3‑diphenyl motif, were tested against A‑549 human lung cancer and HepG2 hepatocellular carcinoma cell lines. Selected compounds (e.g., 8, 4e, 7b) exhibited IC₅₀ values in the low micromolar range, demonstrating comparable or superior potency to cisplatin [REFS-1, REFS-2]. The 2,3‑diphenylpyrrole nucleus is therefore a privileged starting point for medicinal chemistry campaigns targeting the p53‑HDM2 protein–protein interaction.

Medicinal Chemistry Anticancer p53 Activator

High‑Impact Application Scenarios for 2,3‑Diphenyl‑1H‑pyrrole


Green Synthesis of 5‑Aryl‑2,3‑diphenylpyrroles for High‑Throughput Library Production

Utilize the solvent‑free microwave protocol to rapidly generate diverse 5‑aryl‑2,3‑diphenylpyrrole libraries in 65–85 % yield, significantly outperforming classical Paal‑Knorr methods . This approach is ideal for contract research organizations and academic labs seeking scalable, eco‑friendly routes to diphenylpyrrole building blocks for drug discovery or materials screening.

Semiconducting Oligomer Fabrication via Radical Polymerization

Polymerize N‑vinyl‑2,3‑diphenylpyrrole under free radical conditions to obtain oligomers with 92 % yield and semiconductivities up to 4.2 × 10⁻⁶ S cm⁻¹ after iodine doping . The resulting fluorescent (383–388 nm) and paramagnetic materials are suitable for organic field‑effect transistors (OFET), sensors, and optoelectronic devices.

Design of p53‑HDM2 Interaction Inhibitors for Oncology Research

Employ 2,3‑diphenyl‑1H‑pyrrole as a core scaffold for the synthesis of 3‑heteroaryl‑substituted derivatives that activate p53 by blocking the HDM2 binding site. Early‑stage compounds have shown low‑micromolar activity against A‑549 lung cancer cells, comparable to cisplatin , positioning the scaffold as a valuable starting point for anticancer lead optimization.

Exploiting Extended Conjugation in Charge‑Transfer and Nonlinear Optical Materials

Leverage the anomalous continuous conjugation unique to the 2,3‑diphenyl substitution pattern to design push‑pull chromophores and donor‑acceptor dyads. The enhanced electronic delocalization can improve nonlinear optical response and charge‑transfer efficiency in photonic and photovoltaic applications.

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